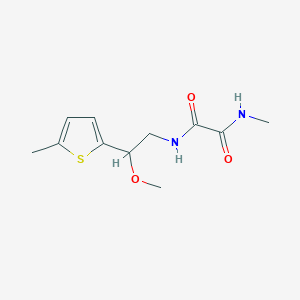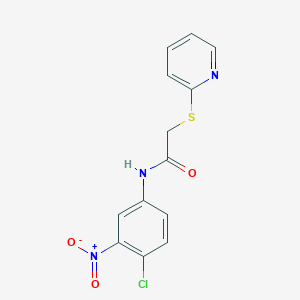
N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide is a complex organic compound with a molecular formula of C20H23N3O4S and a molecular weight of 401.48
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The general synthetic route includes:
Formation of the Thiophene Intermediate: The thiophene ring is functionalized with a methyl group at the 5-position and a methoxy group at the 2-position.
Alkylation: The thiophene intermediate is then alkylated with a suitable alkylating agent to introduce the 2-(5-methylthiophen-2-yl)ethyl group.
Oxalamide Formation: The final step involves the reaction of the alkylated thiophene intermediate with oxalyl chloride and a suitable amine to form the oxalamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxalamide moiety can produce primary or secondary amines.
Scientific Research Applications
N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-methyloxalamide can be compared with other similar compounds, such as:
- N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
These compounds share similar structural features but may differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-7-4-5-9(17-7)8(16-3)6-13-11(15)10(14)12-2/h4-5,8H,6H2,1-3H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRZFYOUGBWJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2576245.png)

![N-cyclododecyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2576247.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2576249.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2576250.png)
![N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide](/img/structure/B2576252.png)

![Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2576256.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2576259.png)


![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/new.no-structure.jpg)

